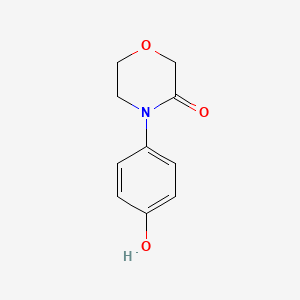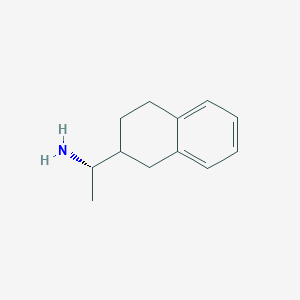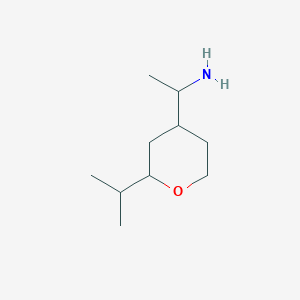
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine is an organic compound with the molecular formula C10H21NO. This compound features a tetrahydropyran ring substituted with an isopropyl group and an ethanamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-isopropyltetrahydro-2H-pyran-4-one with ethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of biological pathways. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-one: Contains a ketone group instead of an amine.
2-Isopropyltetrahydro-2H-pyran-4-amine: Lacks the ethanamine side chain.
Uniqueness
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine is unique due to its combination of a tetrahydropyran ring with an isopropyl group and an ethanamine side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthetic chemistry and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-(2-propan-2-yloxan-4-yl)ethanamine |
InChI |
InChI=1S/C10H21NO/c1-7(2)10-6-9(8(3)11)4-5-12-10/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
HPZNDLHTGAZIOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CCO1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
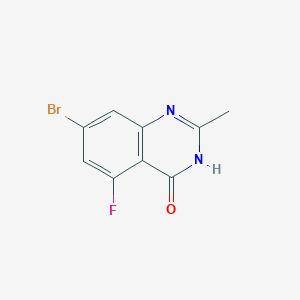
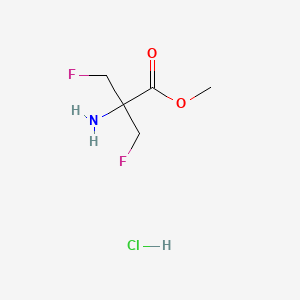
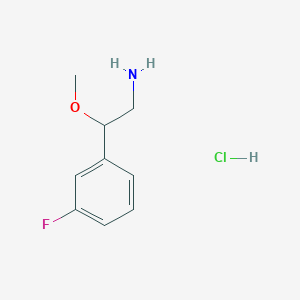
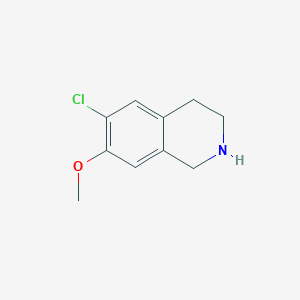
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
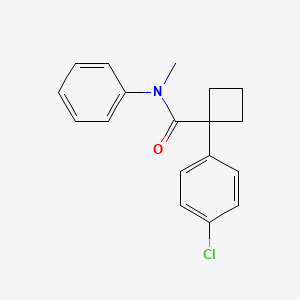
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
